WEHI-539 hydrochloride is classified as an anti-cancer agent and is primarily used in biochemical research to study apoptosis mechanisms. It was developed to inhibit Bcl-XL, which is often overexpressed in various cancers, thereby contributing to tumor survival and resistance to chemotherapy. The compound's chemical identifier is 2070018-33-4, and it is commercially available from various suppliers.
The synthesis of WEHI-539 hydrochloride involves several key steps:
The synthesis typically requires organic solvents such as dimethyl sulfoxide (DMSO) and may involve catalysts to optimize reaction conditions for yield and purity.
WEHI-539 hydrochloride participates in several types of chemical reactions:
Common reagents utilized in these reactions include halogenating agents for substitution reactions and oxidizing agents for oxidation processes.
WEHI-539 hydrochloride exerts its effects by selectively binding to the Bcl-xL protein. This interaction inhibits Bcl-xL's ability to bind pro-apoptotic proteins like Bim, promoting apoptosis in cancer cells. The binding affinity is exceptionally high with a dissociation constant (Kd) of 0.6 nM, indicating strong selectivity over other Bcl family members such as Bcl-W and Mcl-1 .
In laboratory settings, WEHI-539 has been shown to induce apoptosis in cells lacking MCL-1 but not in cells deficient in BAK, highlighting its selective action within cellular pathways .
WEHI-539 hydrochloride is typically presented as a white to off-white powder. It exhibits good solubility in dimethyl sulfoxide at concentrations greater than 10 mM.
The compound has an IC50 value of approximately 1.1 nM against Bcl-xL, demonstrating its potency as an inhibitor. It has been characterized through various analytical techniques including high-performance liquid chromatography (HPLC) for purity assessment .
WEHI-539 hydrochloride has diverse applications in scientific research:
Additionally, it has shown promise in sensitizing cancer stem cells to chemotherapeutic agents like oxaliplatin .
The BCL-2 protein family governs mitochondrial apoptosis through a delicate equilibrium between pro-survival (BCL-2, BCL-XL, MCL-1) and pro-apoptotic members (BAX, BAK, BIM). Anti-apoptotic proteins like BCL-XL sequester BH3-only activators and inhibit mitochondrial outer membrane permeabilization (MOMP), preventing cytochrome c release and caspase activation. This molecular checkpoint is frequently hijacked in malignancies, enabling cancer cells to evade programmed cell death [3] [8].
BCL-XL overexpression correlates with tumor progression, therapy resistance, and poor prognosis across diverse cancers—including NSCLC, colorectal carcinoma, and hematological malignancies. Its dominance in solid tumors and platelets distinguishes it from BCL-2, which is more critical in lymphoid cancers. In platelets, BCL-XL maintains viability by restraining BAK-mediated apoptosis, explaining the thrombocytopenia associated with pan-BCL-2 inhibitors [3] [5] [6].
First-generation inhibitors like ABT-263 (navitoclax) targeted both BCL-2 and BCL-XL, inducing dose-limiting thrombocytopenia. WEHI-539 emerged from efforts to circumvent this toxicity by achieving >1,000-fold selectivity for BCL-XL. This precision enables mechanistic studies of BCL-XL-dependent cancers and combination therapies without broad on-target toxicities [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3